molecular formula C40H56O4 B192666 Violaxanthin CAS No. 126-29-4

Violaxanthin

Cat. No. B192666
CAS RN: 126-29-4
M. Wt: 600.9 g/mol
InChI Key: SZCBXWMUOPQSOX-WVJDLNGLSA-N
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Description

Violaxanthin is a xanthophyll pigment with an orange color found in a variety of plants . It is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin only in photosynthetic eukaryotes including higher plants and involved in the xanthophyll cycle to eliminate excessive light energy .


Synthesis Analysis

Violaxanthin is biosynthesized from zeaxanthin with zeaxanthin epoxidase (ZEP) by way of antheraxanthin only in photosynthetic eukaryotes including higher plants . It is involved in the xanthophyll cycle to eliminate excessive light energy .


Molecular Structure Analysis

The molecular formula of Violaxanthin is C40H56O4 . The molecular weight is 600.9 g/mol . The structure of Violaxanthin was determined by homology modeling and validated .


Chemical Reactions Analysis

Violaxanthin is the product of the epoxidation of zeaxanthin where the oxygen atoms are from reactive oxygen species (ROS) . It is involved in the xanthophyll cycle to eliminate excessive light energy .


Physical And Chemical Properties Analysis

Violaxanthin is a solid substance . Its melting point is between 175 - 179 °C . The initial boiling point and boiling range is 570.8°C .

Scientific Research Applications

  • Antiproliferative Activity in Cancer Treatment : Violaxanthin isolated from Dunaliella tertiolecta exhibits strong antiproliferative activity against human mammary cancer cells, suggesting potential in cancer treatment (Pasquet et al., 2011).

  • Anti-inflammatory Properties : Extracted from microalga Chlorella ellipsoidea, violaxanthin significantly inhibits inflammatory responses in mouse macrophage cells, indicating its potential as an anti-inflammatory agent (Soontornchaiboon et al., 2012).

  • Antioxidant Activity : Violaxanthin demonstrates strong antioxidant activity, particularly in scavenging ABTS+ radicals. This finding from studies on microalga Eustigmatos cf. polyphem highlights its use in food and pharmaceutical applications (Wang et al., 2018).

  • Enhanced Production in Microalgae : Research on Nannochloropsis oceanica has led to the development of a strain with enhanced violaxanthin yield, which is significant for large-scale production and industrial applications (Park et al., 2021).

  • Heterologous Production in Yeast : A study demonstrated the successful heterologous production of violaxanthin in Saccharomyces cerevisiae, which could pave the way for more accessible production methods (Cataldo et al., 2020).

Safety And Hazards

In case of inhalation, it is advised to move the person into fresh air. If not breathing, give artificial respiration . In case of skin contact, wash off with soap and plenty of water . In case of eye contact, flush eyes with water as a precaution . If swallowed, never give anything by mouth to an unconscious person. Rinse mouth with water .

Future Directions

Violaxanthin and antheraxanthin have commercially been unavailable, in contrast to commercial production of other carotenoids contained in higher plants . One of the reasons is considered that resource plants or other resource organisms do not exist for enabling efficient supply of the epoxy-carotenoids, which are expected to be produced through (metabolic) pathway engineering with heterologous microbial hosts such as Escherichia coli and Saccharomyces cerevisiae . This suggests a potential future direction for the commercial production of Violaxanthin.

properties

IUPAC Name

(1R,3S,6S)-6-[(1E,3E,5E,7E,9E,11E,13E,15E,17E)-18-[(1S,4S,6R)-4-hydroxy-2,2,6-trimethyl-7-oxabicyclo[4.1.0]heptan-1-yl]-3,7,12,16-tetramethyloctadeca-1,3,5,7,9,11,13,15,17-nonaenyl]-1,5,5-trimethyl-7-oxabicyclo[4.1.0]heptan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H56O4/c1-29(17-13-19-31(3)21-23-39-35(5,6)25-33(41)27-37(39,9)43-39)15-11-12-16-30(2)18-14-20-32(4)22-24-40-36(7,8)26-34(42)28-38(40,10)44-40/h11-24,33-34,41-42H,25-28H2,1-10H3/b12-11+,17-13+,18-14+,23-21+,24-22+,29-15+,30-16+,31-19+,32-20+/t33-,34-,37+,38+,39-,40-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZCBXWMUOPQSOX-WVJDLNGLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC=CC=C(C)C=CC=C(C)C=CC12C(CC(CC1(O2)C)O)(C)C)C=CC=C(C)C=CC34C(CC(CC3(O4)C)O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=C\C=C\C=C(\C=C\C=C(\C=C\[C@@]12O[C@@]1(C[C@H](CC2(C)C)O)C)/C)/C)/C=C/C=C(/C=C/[C@@]34O[C@@]3(C[C@H](CC4(C)C)O)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H56O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901016934
Record name Violaxanthin
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

600.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Violaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

Violaxanthin

CAS RN

126-29-4
Record name Violaxanthin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=126-29-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Violaxanthin
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000126294
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Violaxanthin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB03460
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Violaxanthin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901016934
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name VIOLAXANTHIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/51C926029A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Violaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

208 °C
Record name Violaxanthin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0003101
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
31,100
Citations
M Takemura, T Sahara, N Misawa - Applied Microbiology and …, 2021 - Springer
… Violaxanthin and antheraxanthin have commercially been … , we show heterologous production of violaxanthin with the two … , and biosynthesis involving violaxanthin, antheraxanthin, …
Number of citations: 12 link.springer.com
P Jahns, D Latowski, K Strzalka - Biochimica et Biophysica Acta (BBA) …, 2009 - Elsevier
The violaxanthin cycle describes the reversible conversion of violaxanthin to zeaxanthin via the intermediate antheraxanthin. This light-dependent xanthophyll conversion is essential …
Number of citations: 479 www.sciencedirect.com
M Lohr, C Wilhelm - … of the National Academy of Sciences, 1999 - National Acad Sciences
According to general agreement, all photosynthetic organisms using xanthophyll cycling for photoprotection contain either the violaxanthin (Vx) cycle or the diadinoxanthin (Ddx) cycle …
Number of citations: 349 www.pnas.org
M Araki, N Kaku, M Harada, Y Ando… - Journal of agricultural …, 2016 - ACS Publications
… Diacyl violaxanthin and diacyl 9-cis-violaxanthin in mango were extracted in CH 2 Cl 2 /… extract was saponified to afford crude violaxanthin, 1, and 9-cis-violaxanthin, 2. Compounds 1 …
Number of citations: 28 pubs.acs.org
M Havaux, KK Niyogi - … of the National Academy of Sciences, 1999 - National Acad Sciences
… a normal violaxanthin cycle but … violaxanthin cycle, exhibited an increased susceptibility to photooxidative damage, similar to that of npq1. Our results demonstrate that the violaxanthin …
Number of citations: 856 www.pnas.org
H Neuman, N Galpaz, FX Cunningham Jr… - The Plant …, 2014 - Wiley Online Library
… eliminated, whereas the concentrations of all three isomers of violaxanthin were elevated. Due to compensation by violaxanthin and lutein, total carotenoid levels in nxd1 leaves were …
Number of citations: 104 onlinelibrary.wiley.com
HY Yamamoto, RM Higashi - Archives of Biochemistry and Biophysics, 1978 - Elsevier
… carotenoids with known chirality showed violaxanthin de-epoxidase to … 5-fold higher than violaxanthin. Neoxanthin and violeoxanthin, … These effects support the view that violaxanthin de-…
Number of citations: 216 www.sciencedirect.com
HA Frank, JA Bautista, JS Josue, AJ Young - Biochemistry, 2000 - ACS Publications
The xanthophyll cycle is an enzymatic, reversible process through which the carotenoids violaxanthin, antheraxanthin, and zeaxanthin are interconverted in response to the need to …
Number of citations: 220 pubs.acs.org
AD Hieber, RC Bugos, HY Yamamoto - Biochimica et Biophysica Acta (BBA …, 2000 - Elsevier
… Violaxanthin de-epoxidase and zeaxanthin epoxidase catalyze the interconversions … violaxanthin, antheraxanthin and zeaxanthin in plants. These interconversions form the violaxanthin …
Number of citations: 193 www.sciencedirect.com
HY Yamamoto - Carotenoids℃ 5, 1979 - Elsevier
The biochemistry of the violaxanthin cycle in relationship to photosynthesis is reviewed. The cycle is a component of the thylakoid and consists of a reaction sequence in which …
Number of citations: 511 www.sciencedirect.com

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